1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine, also known as FMT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMT is a selective serotonin 2C receptor agonist, which means it can activate specific receptors in the brain that regulate mood, appetite, and other physiological functions.
Wirkmechanismus
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine works by selectively activating serotonin 2C receptors in the brain. These receptors are primarily located in the hypothalamus, which is a region of the brain that regulates appetite and metabolism. 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to increase the activity of these receptors, leading to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects:
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to have several biochemical and physiological effects in animal studies. These include increased levels of serotonin and dopamine in the brain, decreased food intake, and increased energy expenditure. 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has also been shown to improve glucose metabolism and insulin sensitivity, which could have implications for the treatment of diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is its selectivity for serotonin 2C receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has several limitations in lab experiments, including its low solubility in water and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine. One area of interest is its potential as a treatment for depression and anxiety disorders, as it has been shown to have antidepressant and anxiolytic effects in animal studies. Another area of interest is its potential as a treatment for obesity and metabolic disorders, as it has been shown to decrease food intake and improve glucose metabolism. Further research is needed to determine the safety and efficacy of 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine in humans, as well as its potential for use in combination with other therapies.
Synthesemethoden
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-fluorobenzyl alcohol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form an intermediate product. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine in the presence of a base to form 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine.
Wissenschaftliche Forschungsanwendungen
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas where 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has shown promising results include depression, anxiety, and obesity. 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to increase the release of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in regulating mood and appetite.
Eigenschaften
Produktname |
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine |
---|---|
Molekularformel |
C20H24FNO3 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C20H24FNO3/c1-23-19-6-2-4-16(12-22-13-18-5-3-11-24-18)20(19)25-14-15-7-9-17(21)10-8-15/h2,4,6-10,18,22H,3,5,11-14H2,1H3 |
InChI-Schlüssel |
PXDAJQVGPZMSMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC3CCCO3 |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.